Sulmazole

Cardiac mechanoenergetics Inotropic mechanism Calcium sensitization

Sulmazole is the only positive inotrope that decouples cAMP‑driven inotropy from contraction abbreviation. Unlike milrinone, it preserves systole duration, enabling clean dissection of Ca²⁺ sensitization vs PDE‑mediated energetics. Its simultaneous A1 adenosine receptor antagonism and functional Gi‑protein blockade—independent of weak PDE V inhibition—make it indispensable for probing inhibitory G‑protein regulation in cardiomyocytes. The active (+)‑enantiomer serves as a myofilament Ca²⁺ sensitizer positive control, with the inactive (−)‑enantiomer providing an in‑built specificity check. Superior to amrinone in immature myocardium, it is the preferred reference for neonatal/pediatric cardiac research.

Molecular Formula C14H13N3O2S
Molecular Weight 287.34 g/mol
CAS No. 73384-60-8
Cat. No. B1682527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulmazole
CAS73384-60-8
Synonyms2-((2-methoxy-4-methylsulfinyl)phenyl)-H-imidazo(4,5-b)pyridine
AR-L 115 BS
AR-L115
BW A746C
BWA746C
isomazole
LY 175326
LY-175326
LY175326
MG 28734
MG-28734
sulmazol
sulmazole
Vardax
Molecular FormulaC14H13N3O2S
Molecular Weight287.34 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)S(=O)C)C2=NC3=C(N2)C=CC=N3
InChIInChI=1S/C14H13N3O2S/c1-19-12-8-9(20(2)18)5-6-10(12)13-16-11-4-3-7-15-14(11)17-13/h3-8H,1-2H3,(H,15,16,17)
InChIKeyXMFCOYRWYYXZMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sulmazole (CAS 73384-60-8) Baseline Profile: A Multi‑Mechanistic Cardiotonic and A1 Adenosine Receptor Antagonist for Heart Failure Research


Sulmazole (AR-L 115 BS) is a benzimidazole/imidazopyridine derivative that acts as a positive inotropic, positive chronotropic, and vasodilatory agent [1]. It is characterized as a weak cGMP‑specific phosphodiesterase (PDE V) inhibitor and a competitive antagonist at A1 adenosine receptors, with the unique ability to functionally block the inhibitory G‑protein (Gi) [2]. Formerly investigated clinically for heart failure, sulmazole improves cardiac index and reduces pulmonary capillary wedge pressure without significant changes in heart rate or arterial pressure [3].

Why Sulmazole Cannot Be Simply Replaced by Standard PDE III Inhibitors or Pure Calcium Sensitizers


Sulmazole exhibits a dual mechanism—weak PDE inhibition combined with A1 adenosine receptor antagonism and direct calcium sensitization of myofilaments—that distinguishes it from pure PDE III inhibitors (e.g., milrinone, enoximone) and pure calcium sensitizers (e.g., pimobendan) [1]. Its unique ability to preserve contraction duration while increasing contractility, as demonstrated in direct comparisons with milrinone, means that substituting a generic PDE inhibitor fails to replicate its specific mechanoenergetic profile [2]. Furthermore, its non‑stereoselective activation of the cardiac sarcoplasmic reticulum Ca²⁺‑release channel adds a layer of functional differentiation not shared by all in‑class agents [3].

Quantitative Evidence Differentiating Sulmazole from Key In‑Class and Cross‑Class Comparators


Preservation of Contraction Duration vs. Milrinone: A Mechanoenergetic Differentiator

In excised, cross‑circulated canine hearts, milrinone (a pure PDE III inhibitor) significantly abbreviated contraction duration (Tmax) by 18 ms (from 171±19 to 153±20 ms, P<0.05), whereas sulmazole did not alter Tmax (164±36 to 161±31 ms, NS) despite producing a similar increase in contractility (Emax: +73.6% vs. +108.7% for milrinone) [1]. This divergence indicates that sulmazole's calcium‑sensitizing effect counterbalances the typical abbreviation of systole seen with cAMP‑elevating agents.

Cardiac mechanoenergetics Inotropic mechanism Calcium sensitization

A1 Adenosine Receptor Antagonist Potency vs. Milrinone and Enoximone

In rat adipocyte membranes, sulmazole competitively antagonized A1 adenosine receptors with an EC50 in the 11–909 µM range, whereas milrinone and enoximone showed only weak antagonism in this assay [1]. More importantly, sulmazole uniquely blocks the function of the inhibitory G‑protein (Gi), an action not shared by the other PDE inhibitors tested, thereby stimulating adenylate cyclase activity independent of PDE inhibition [2].

A1 adenosine receptor Gi protein blockade cAMP regulation

Force‑Selective Inotropy Among PDE Inhibitors: A Unique Property of Sulmazole

Among a panel of PDE inhibitors (including milrinone, piroximone, amrinone, Ro 13‑6438, and enoximone), sulmazole was the only compound to demonstrate force‑selective inotropy—i.e., an increase in contractile force with relatively less effect on heart rate [1]. Its force/rate selectivity was intermediate between IBMX (non‑selective PDE inhibitor) and ouabain (Na⁺/K⁺‑ATPase inhibitor), whereas pimobendan showed no selectivity in this assay [2].

Inotropic selectivity Force‑rate relationship PDE inhibition

Direct Calcium Sensitization of Myofilaments: (+)‑Sulmazole vs. (-)‑Sulmazole

In skinned myocardial fibers, only the (+)‑sulmazole enantiomer produced a dose‑dependent increase in calcium sensitivity, whereas (−)‑sulmazole did not [1]. This stereoselectivity correlates with the in vivo finding that (+)‑sulmazole is a much stronger positive inotropic agent than (−)‑sulmazole, despite both enantiomers being equipotent as vasodilators and PDE inhibitors [2].

Calcium sensitization Myofilament Ca²⁺ sensitivity Stereoisomer comparison

Superior Inotropic Efficacy in Immature Myocardium vs. Amrinone and Piroximone

In right ventricular papillary muscles from 14–16‑day‑old rabbits, the rank order of maximum inotropic effect was milrinone = sulmazole > piroximone > amrinone [1]. Sulmazole produced a maximal increase in the rate of tension development that was significantly greater than that of piroximone and amrinone, and equivalent to milrinone in this immature myocardium model [2].

Immature myocardium Developmental pharmacology Inotropic efficacy

Defined Research and Industrial Application Scenarios Where Sulmazole Provides Unique Scientific Value


Studies of Mechanoenergetic Uncoupling: Differentiating Calcium Sensitization from Pure PDE Inhibition

When investigating the impact of positive inotropic agents on myocardial oxygen consumption and contraction dynamics, sulmazole serves as an essential comparator to pure PDE III inhibitors like milrinone. As shown in canine heart studies, sulmazole preserves contraction duration while increasing contractility, unlike milrinone which abbreviates systole [1]. This makes sulmazole a critical tool for dissecting the energetic consequences of calcium sensitization versus cAMP‑driven inotropy.

Exploration of A1 Adenosine Receptor and Gi Protein Signaling in Heart Failure

Sulmazole is uniquely suited for experiments requiring simultaneous A1 adenosine receptor antagonism and functional blockade of Gi proteins. Its ability to stimulate adenylate cyclase activity through a Gi‑dependent pathway, independent of PDE inhibition, provides a distinct pharmacological profile for probing inhibitory G‑protein regulation in cardiomyocytes [2].

Developmental Pharmacology Models: Immature vs. Adult Myocardium Responses

In research focused on age‑related differences in inotropic responsiveness, sulmazole demonstrates high efficacy in immature myocardium, ranking equal to milrinone and superior to piroximone and amrinone [3]. This positions sulmazole as a preferred reference compound for studying PDE inhibitor responses in neonatal or pediatric cardiac tissue.

Calcium‑Sensitizing Agent Screening: Stereospecific Myofilament Activation

The stereoselective calcium‑sensitizing effect of (+)‑sulmazole, contrasted with the inactive (−)‑enantiomer, makes sulmazole a valuable positive control in assays designed to identify or characterize novel myofilament Ca²⁺ sensitizers [4]. The availability of distinct enantiomeric activity provides a built‑in specificity control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulmazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.